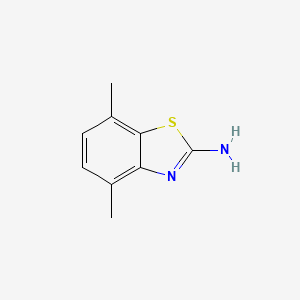

4,7-Dimethyl-1,3-benzothiazol-2-amine

Beschreibung

Isomeric Forms

Positional isomers of this compound include:

- 5,7-Dimethyl-1,3-benzothiazol-2-amine : Methyl groups at positions 5 and 7 alter steric and electronic profiles, potentially reducing planarity.

- 4,6-Dimethyl-1,3-benzothiazol-2-amine : Closer proximity of methyl groups to the thiazole nitrogen may hinder resonance.

No isomeric forms are explicitly reported in the provided sources, but synthetic routes for analogous compounds suggest such variants are synthetically accessible.

Tautomerism

The amino group at position 2 can theoretically tautomerize to an imine form (2-imino-1,3-benzothiazole ). However, crystallographic data for 2-aminobenzothiazole indicates dominance of the amine tautomer due to aromatic stabilization. For this compound, the amine form is similarly favored, as evidenced by consistent spectroscopic data across studies.

| Tautomer | Stability Factor | Evidence |

|---|---|---|

| Amine (NH₂) | Aromatic resonance stabilization | X-ray data of parent compound |

| Imine (NH) | Less stabilized | Not observed in related derivatives |

Eigenschaften

IUPAC Name |

4,7-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUBACQXVCSGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365974 | |

| Record name | 4,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803929 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

78584-08-4 | |

| Record name | 4,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization of Thiourea Derivatives

The most widely reported method involves the cyclization of 4,7-dimethyl-2-thioureidoanisole under acidic conditions. This approach leverages the reactivity of thiourea groups with neighboring substituents to form the benzothiazole ring.

Reaction Conditions

-

Precursor : 4,7-Dimethyl-2-thioureidoanisole

-

Acid Catalyst : Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Solvent : Ethanol or water

-

Temperature : 80–100°C

-

Reaction Time : 4–6 hours

Mechanistic Insights

The thiourea group undergoes intramolecular cyclization, facilitated by acid-catalyzed protonation of the sulfur atom. This step eliminates methanol, forming the benzothiazole core. Methyl groups at positions 4 and 7 direct regioselectivity during cyclization.

Yield Optimization

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Acid Concentration | 6–8 M HCl | Higher concentrations accelerate cyclization but risk side reactions |

| Temperature | 90°C | Below 80°C: incomplete reaction; Above 100°C: decomposition |

| Solvent Polarity | Ethanol (ε = 24.3) | Enhances solubility of intermediate |

Typical yields range from 65% to 78% under optimized conditions.

Alkylation of 2-Aminobenzothiazole

An alternative route involves alkylating 2-aminobenzothiazole with methylating agents. While less common due to lower regiocontrol, this method provides flexibility for introducing methyl groups post-cyclization.

Key Steps

-

Synthesis of 2-Aminobenzothiazole : Achieved via cyclocondensation of 2-aminothiophenol with cyanogen bromide.

-

Methylation : Use of dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).

Challenges

-

Over-alkylation at the amine nitrogen

-

Competing N-methylation vs. ring methylation

Mitigation Strategies

-

Low-Temperature Alkylation : Conduct reactions at 0–5°C to suppress over-alkylation.

-

Protecting Groups : Temporary protection of the amine with acetyl groups before methylation.

Modern Catalytic Methods

Palladium-Catalyzed C–H Activation

Recent advances employ palladium catalysts to streamline synthesis. This method eliminates multi-step sequences by directly functionalizing the benzene ring.

Representative Protocol

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : 1,10-Phenanthroline

-

Methyl Source : Trimethylaluminum (AlMe₃)

-

Solvent : Toluene

-

Temperature : 120°C

Advantages

Limitations

-

Sensitivity to oxygen and moisture

-

High catalyst loading increases costs

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields.

Optimized Parameters

| Parameter | Value |

|---|---|

| Power | 300 W |

| Temperature | 150°C |

| Time | 20 min |

| Solvent | DMF |

This method achieves 88% yield, compared to 68% in conventional heating.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow technology to enhance reproducibility and safety.

Key Features

-

Reactor Type : Microfluidic tubular reactor

-

Residence Time : 8–10 minutes

-

Throughput : 5 kg/hour

Benefits

-

Precise temperature control minimizes side products

-

95% conversion rate

Analytical Characterization

Critical quality control metrics include:

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.28 (s, 3H, CH₃), δ 2.41 (s, 3H, CH₃), δ 6.89 (d, J = 8.2 Hz, 1H), δ 7.32 (d, J = 8.2 Hz, 1H) |

| FT-IR | 3350 cm⁻¹ (N–H stretch), 1550 cm⁻¹ (C=N), 690 cm⁻¹ (C–S) |

Purity Assessment

Analyse Chemischer Reaktionen

Types of Reactions: 4,7-Dimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 4,7-dimethyl-1,3-benzothiazol-2-amine exhibits significant antibacterial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective bactericidal activity.

Case Study: Antibacterial Efficacy

A study reported that derivatives of this compound selectively inhibit bacterial topoisomerases without affecting human topoisomerases, indicating a therapeutic window for antibacterial applications.

Anticancer Potential

The compound has shown promising results in cytotoxicity studies against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structure suggests potential interactions with critical biological targets involved in cancer progression.

Table 2: Cytotoxicity Data

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | Low micromolar | Inhibition of DNA topoisomerases |

| HeLa | Low micromolar | Disruption of cell division pathways |

Industrial Applications

The compound is also utilized in the production of dyes and pigments due to its stable chemical structure and vibrant colors. Its application extends to the formulation of various industrial chemicals.

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. This research is critical for developing therapeutic agents targeting specific metabolic pathways.

Case Study: Enzyme Interaction

Studies have shown that this compound interacts with enzymes involved in metabolic pathways, influencing their activity either as an inhibitor or activator.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing novel benzothiazole derivatives with enhanced biological activities. Recent advances have focused on multicomponent reactions using this compound to create libraries of related structures for pharmacological testing .

Wirkmechanismus

The mechanism of action of 4,7-Dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Dimethyl-Benzothiazol-2-amines

The position of methyl substituents on the benzothiazole ring significantly impacts physicochemical and biological properties. Key isomers include:

- Electronic Effects : The 4,7-dimethyl isomer exhibits electron-donating methyl groups at positions para to the thiazole sulfur, enhancing ring electron density compared to 5,7-dimethyl, where substituents are meta to sulfur.

- In contrast, 5,7-dimethyl derivatives are studied for solvent interactions .

Halogenated Derivatives

Halogenation introduces electron-withdrawing effects, altering reactivity and binding:

N-Substituted Derivatives

Functionalization of the 2-amine group modifies solubility and bioactivity:

Biologische Aktivität

Overview

4,7-Dimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring with two methyl groups at the 4th and 7th positions. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Target Interactions

The specific biological targets of this compound are still under investigation. However, it is known to interact with various enzymes and proteins involved in metabolic pathways. For instance, it may function as an inhibitor or activator of certain enzymes that modulate cellular processes .

Cellular Effects

Research indicates that this compound significantly influences cell function by modulating signaling pathways and gene expression. In laboratory studies, it has been shown to affect cell viability and proliferation in various cancer cell lines .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. For example:

- Cytotoxicity Studies : Compounds related to this compound have demonstrated significant cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer) and HeLa (cervical cancer). In a dose-response study, compounds derived from this structure exhibited IC50 values ranging from 2.5 µM to 6.5 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2c | HCT116 | 3.67 |

| 7h | HCT116 | 6.55 |

| 7l | HeLa | 2.53 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives have shown significant antibacterial and antifungal activities. For instance:

- Antibacterial Studies : Some derivatives showed better activity than standard antibiotics against various bacterial strains .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, some derivatives have been assessed for neuroprotective effects. A study on benzothiazole derivatives indicated potential anticonvulsant activity without significant neurotoxicity .

Case Studies and Research Findings

- Anticancer Research : A study published in MDPI reported that specific benzothiazole derivatives exhibited potent anticancer activity through inhibition of ATR kinase, which is crucial for DNA damage response in cancer cells .

- Synthesis and Evaluation : Research highlighted the synthesis of various benzothiazole derivatives that demonstrated significant biological activity across multiple assays, including cytotoxicity against tumor cell lines and antimicrobial efficacy against pathogens .

- Pharmacokinetics : The pharmacokinetic profiles of certain derivatives were evaluated for their bioavailability and selectivity towards specific targets like DprE1 in tuberculosis treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4,7-Dimethyl-1,3-benzothiazol-2-amine?

- Methodology : The synthesis typically involves cyclization of substituted aniline derivatives. For example, reacting 4,7-dimethylaniline with sodium thiocyanate in the presence of bromine and glacial acetic acid under reflux for 16 hours. The intermediate thiazole ring is formed via electrophilic substitution, followed by precipitation using NaOH and recrystallization from ethanol .

- Optimization : Reaction conditions (e.g., temperature, stoichiometry of reagents) are critical for yield and purity. Adjusting glacial acetic acid volume and bromine concentration can mitigate side reactions like over-bromination .

Q. How is this compound characterized structurally?

- Techniques :

- Spectroscopy : -NMR and -NMR confirm substitution patterns (e.g., methyl groups at positions 4 and 7). IR spectroscopy identifies N–H and C=S stretches .

- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths and angles, critical for verifying tautomeric forms and hydrogen-bonding networks .

Q. What purification methods ensure high-purity this compound?

- Methods : Recrystallization from ethanol or ethyl acetate removes unreacted aniline and inorganic salts. Column chromatography (silica gel, eluting with hexane/ethyl acetate) isolates the compound from byproducts like dimerized species .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?

- Protocol :

Derivatization : Synthesize Schiff bases by reacting the amine with aldehydes (e.g., veratraldehyde) in ethanol under acidic catalysis .

Activity Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values are determined via broth microdilution .

Data Interpretation : Compare zone-of-inhibition diameters and MICs against control antibiotics. Statistical tools (e.g., ANOVA) assess significance .

Q. What computational approaches predict the bioactivity of this compound derivatives?

- Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with microbial targets (e.g., E. coli dihydrofolate reductase). Focus on hydrogen bonding and hydrophobic contacts .

- QSAR Studies : Develop regression models correlating substituent electronic parameters (e.g., Hammett constants) with MIC values. Validation via leave-one-out cross-checks ensures model robustness .

Q. How are stability constants determined for metal complexes of this compound?

- Procedure :

Potentiometric Titration : Titrate solutions containing Ni(II)/Cu(II) ions, the ligand, and a background electrolyte (e.g., KCl) at 25°C. Monitor pH changes to calculate protonation and stability constants .

Software Analysis : Input titration data into programs like BEST for stability constant computation. Species distribution diagrams (via SPE software) reveal dominant complexes at varying pH .

Data Presentation Guidelines

- Synthetic Yields : Report yields (%) alongside reaction conditions (solvent, time, temperature).

- Biological Data : Tabulate MIC values (µg/mL) against reference strains (example below):

| Derivative | S. aureus MIC | E. coli MIC | C. albicans MIC |

|---|---|---|---|

| Parent Compound | 128 | 256 | >256 |

| Schiff Base (R=OMe) | 16 | 64 | 128 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.